5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, a powerful tool for generating complex structures from simple starting materials . The oxadiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and oxadiazole rings, along with the phenyl ring. These rings are likely to be planar, leading to a relatively flat overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole ring is known to participate in a variety of reactions, including cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the chloro and methoxy groups could influence the compound’s solubility and reactivity .Scientific Research Applications
Antimicrobial and Antibacterial Activities
Research has shown that derivatives of 1,2,4-triazole and 1,3,4-oxadiazole possess significant antimicrobial and antibacterial properties. For example, novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, demonstrating good or moderate activities against various test microorganisms (Bektaş et al., 2007). Additionally, a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity, with one compound exhibiting particularly notable effectiveness against several bacterial strains (Rai et al., 2009).
Anticancer Activities
Some 1,3,4-oxadiazole derivatives have been explored for their potential anticancer activities. Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives revealed their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their promising role in cancer treatment (Faheem, 2018).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties. For instance, certain derivatives were found to be effective in protecting mild steel against corrosion in sulphuric acid environments, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).
Molecular Docking Studies and Enzyme Inhibition
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole suggest their role as EGFR inhibitors, providing insights into their mechanism of action against cancer (Karayel, 2021). Moreover, some novel heterocyclic compounds derived from related structures have shown promising lipase and α-glucosidase inhibition, indicating their potential in treating diseases related to these enzymes (Bekircan et al., 2015).
Future Directions
The potential applications of this compound would depend on its specific physical and chemical properties, as well as its biological activity. Given the wide range of activities exhibited by compounds containing 1,2,3-triazole rings, it’s possible that this compound could have interesting applications in fields such as medicinal chemistry .
Properties
IUPAC Name |
5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-16(18-20-17(22-26-18)12-6-4-3-5-7-12)21-23-24(11)14-10-13(19)8-9-15(14)25-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQQGVXDNXGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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